1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Catalog No.
S11278205
CAS No.
M.F
C20H26N2O2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-y...

Product Name

1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C20H26N2O2/c1-3-16(2)21-10-12-22(13-11-21)20(23)15-24-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14,16H,3,10-13,15H2,1-2H3

InChI Key

AGPCLKFGJGWZQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2

1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a butan-2-yl group and a naphthyloxy group. This compound falls within the category of piperazine derivatives and is notable for its potential applications in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its structural components.

The molecular formula for this compound is C24H30N2O2C_{24}H_{30}N_2O_2, and it has a molecular weight of 390.5 g/mol. The structure consists of a naphthalene moiety connected via an ether linkage to an ethanone group, which is further linked to a piperazine ring substituted with an alkyl chain. This arrangement contributes to its physicochemical properties, influencing its solubility, stability, and reactivity.

Typical of piperazine derivatives:

  • Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium on carbon (Pd/C), converting the compound into corresponding alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can occur at the piperazine ring or the naphthalenic structure, allowing for the introduction of various functional groups.
  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of more complex organic molecules.

Research indicates that 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone exhibits significant biological activity. It has been studied for its potential interactions with various receptors and enzymes in the body, particularly in relation to central nervous system disorders.

The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems and potentially providing therapeutic benefits for conditions such as anxiety, depression, and neurodegenerative diseases. Its unique structural features allow it to modulate biological pathways effectively, making it a candidate for further pharmacological studies.

The synthesis of 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves several steps:

  • Synthesis of Piperazine Derivative: The initial step often involves the cyclization of 1,2-diamine derivatives with appropriate alkyl halides to form the piperazine ring.
  • Introduction of Butan-2-yl Group: This can be achieved through nucleophilic substitution using butan-2-bromide or another suitable electrophile.
  • Formation of Naphthalenic Ether: The final step generally involves reacting the intermediate with naphthalen-2-ol under basic conditions to yield the desired product.

These synthetic routes may vary based on specific laboratory conditions and available reagents.

1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has a range of applications in scientific research:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of new pharmaceutical agents targeting various diseases.
  • Biological Research: The compound is studied for its interactions with biological macromolecules, contributing to our understanding of receptor-ligand dynamics.
  • Material Science: It may be utilized in developing specialty chemicals and advanced materials due to its unique structural properties.

Studies investigating the interactions of 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone with biological targets have revealed its potential as a modulator of receptor activity. For instance, it has shown affinity for alpha1-adrenoceptors, suggesting possible applications in managing cardiovascular conditions. Additionally, ongoing research aims to elucidate its binding mechanisms and specificity towards different receptor subtypes.

Several compounds share structural similarities with 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-[4-(4-Ethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-olPiperazine ring with ethylphenyl groupPotential CNS activity
1-[4-(Dimethylaminophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propanamideDimethylamino substitutionEnhanced solubility
1-[4-(Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propanolMethoxy group additionAltered receptor binding profile

These compounds illustrate variations in substituents on the piperazine ring or naphthalene moiety that can significantly affect their biological activity and pharmacological profiles. The uniqueness of 1-[4-(Butan-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone lies in its specific combination of functional groups that may confer distinct therapeutic effects compared to these analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

326.199428076 g/mol

Monoisotopic Mass

326.199428076 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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